molecular formula C23H19NO6 B14938825 Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B14938825
M. Wt: 405.4 g/mol
InChI Key: VQUNLMMVRZLLPC-UHFFFAOYSA-N
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Description

DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE is an organic compound with a complex structure that includes a terephthalate core substituted with a phenoxybenzoyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE typically involves a multi-step process. One common method includes the reaction of dimethyl terephthalate with 2-phenoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The phenoxybenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE is unique due to the presence of the phenoxybenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

dimethyl 2-[(2-phenoxybenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)

InChI Key

VQUNLMMVRZLLPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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